molecular formula C13H15N3O2 B15117428 1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol

1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol

Cat. No.: B15117428
M. Wt: 245.28 g/mol
InChI Key: PSYFYLAXFLXOMJ-UHFFFAOYSA-N
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Description

1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol is a heterocyclic compound that features a unique combination of furan, pyrimidine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as magnesium oxide nanoparticles, to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Indole derivatives
  • Imidazole derivatives

Uniqueness: 1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol is unique due to its combination of furan, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-[5-(furan-3-yl)pyrimidin-2-yl]piperidin-4-ol

InChI

InChI=1S/C13H15N3O2/c17-12-1-4-16(5-2-12)13-14-7-11(8-15-13)10-3-6-18-9-10/h3,6-9,12,17H,1-2,4-5H2

InChI Key

PSYFYLAXFLXOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)C3=COC=C3

Origin of Product

United States

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